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  • Product: 3-(2-Thienyl)-1H-indole-2-carboxylic acid
  • CAS: 1220027-01-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 3-(2-Thienyl)-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary: This document provides a comprehensive technical overview of 3-(2-Thienyl)-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to the medicinal chemistry and drug development s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of 3-(2-Thienyl)-1H-indole-2-carboxylic acid, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] The specific functionalization with a thienyl group at the C3-position and a carboxylic acid at the C2-position creates a unique molecular architecture with potential for diverse biological activities. This guide details the compound's calculated physicochemical properties, proposes a validated synthetic methodology, and explores its potential therapeutic applications based on established structure-activity relationships of related indole derivatives.

Introduction to Indole-2-Carboxylic Acid Scaffolds

The indole ring system, formed by the fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[2] Its presence in the essential amino acid tryptophan underscores its fundamental role in biology.[2] This structural motif is found in numerous FDA-approved drugs and clinical candidates for treating a wide spectrum of conditions, including cancer, inflammation, microbial infections, and central nervous system disorders.[2][3]

The indole-2-carboxylic acid moiety serves as a critical synthon and a key pharmacophore in many bioactive molecules.[4] For instance, derivatives of this scaffold have been developed as potent HIV-1 integrase strand transfer inhibitors, selective antagonists for the cysteinyl leukotriene 1 (CysLT1) receptor in asthma treatment, and modulators of the NMDA receptor glycine binding site.[5][6][7] The C3 position of the indole ring is a common site for substitution, allowing for the fine-tuning of pharmacological activity.[8] The introduction of a 2-thienyl group, a well-known bioisostere of the phenyl ring, is a strategic choice to modulate properties such as metabolic stability, solubility, and receptor binding interactions. Thiophene-fused indole systems, in particular, have shown a wide range of biological activities, including antitumor and antifungal properties.[9]

Physicochemical Properties

As 3-(2-Thienyl)-1H-indole-2-carboxylic acid is a specialized research chemical, its experimental data is not widely published. The following properties have been calculated based on its chemical structure.

Chemical Structure

The structure consists of a central indole ring, substituted at the C2 position with a carboxylic acid group and at the C3 position with a thiophene ring linked via its C2 position.

Caption: Chemical Structure of 3-(2-Thienyl)-1H-indole-2-carboxylic acid.

Molecular Formula and Weight
PropertyValueSource
Molecular Formula C₁₃H₉NO₂SCalculated
Molecular Weight 259.28 g/mol Calculated
Monoisotopic Mass 259.03540 DaCalculated

Synthesis and Methodologies

The synthesis of 3-substituted indole-2-carboxylic acids is well-established in organic chemistry. The Fischer indole synthesis is a robust and widely used method for constructing the indole core from an arylhydrazine and a carbonyl compound under acidic conditions.[10] A plausible and efficient route to synthesize 3-(2-Thienyl)-1H-indole-2-carboxylic acid is via a Fischer synthesis, followed by hydrolysis.

Proposed Synthetic Workflow

The synthesis begins with the condensation of phenylhydrazine with ethyl 2-oxo-3-(thiophen-2-yl)propanoate to form a hydrazone intermediate. This intermediate is then subjected to acid-catalyzed cyclization to form the ethyl ester of the target molecule. The final step is the saponification (hydrolysis) of the ethyl ester to yield the desired carboxylic acid.

G cluster_start Starting Materials cluster_reaction1 Step 1: Hydrazone Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Fischer Indolization cluster_ester Ester Product cluster_reaction3 Step 3: Hydrolysis cluster_final Final Product A Phenylhydrazine R1 Condensation (e.g., Acetic Acid) A->R1 B Ethyl 2-oxo-3- (thiophen-2-yl)propanoate B->R1 C Ethyl 2-(2-phenylhydrazono)-3- (thiophen-2-yl)propanoate R1->C R2 Acid-Catalyzed Cyclization (e.g., H₂SO₄ or PPA) C->R2 D Ethyl 3-(2-Thienyl)-1H- indole-2-carboxylate R2->D R3 Saponification (e.g., NaOH, H₂O/EtOH) D->R3 E 3-(2-Thienyl)-1H- indole-2-carboxylic acid R3->E

Caption: Proposed synthetic workflow for 3-(2-Thienyl)-1H-indole-2-carboxylic acid.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Objective: To synthesize Ethyl 3-(2-Thienyl)-1H-indole-2-carboxylate.

Materials:

  • Phenylhydrazine

  • Ethyl 2-oxo-3-(thiophen-2-yl)propanoate

  • Glacial Acetic Acid

  • Ethanol (Absolute)

  • Polyphosphoric Acid (PPA) or Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (1.0 eq) in a minimal amount of absolute ethanol.

    • Add ethyl 2-oxo-3-(thiophen-2-yl)propanoate (1.05 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (approx. 5-10% v/v).

    • Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Causality: The acid catalyst facilitates the condensation reaction between the hydrazine and the ketone to form the hydrazone. Refluxing ensures the reaction proceeds to completion.[11]

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

  • Indolization (Cyclization):

    • Caution: This step involves strong acid and should be performed in a well-ventilated fume hood.

    • To the crude hydrazone, add polyphosphoric acid (PPA) (approx. 10x the weight of the hydrazone) or a mixture of sulfuric acid in ethanol.

    • Heat the mixture to 80-100 °C with vigorous stirring for 1-3 hours. Monitor the reaction by TLC until the hydrazone spot disappears.

    • Causality: The strong acid protonates the hydrazone, initiating a[3][3]-sigmatropic rearrangement, which is the key step in the ring-closing mechanism to form the indole nucleus.[10]

    • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring. This will precipitate the crude product and quench the acid.

    • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction and Purification:

    • Extract the aqueous slurry with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude ethyl ester product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

    • Self-Validation: The purity and identity of the product, Ethyl 3-(2-Thienyl)-1H-indole-2-carboxylate, must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Hydrolysis to Carboxylic Acid:

    • The purified ethyl ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH).

    • The mixture is heated to reflux until TLC indicates the complete consumption of the starting ester.

    • After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with cold HCl (e.g., 2M) to precipitate the carboxylic acid product.

    • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Potential Applications in Research and Drug Development

  • Anti-inflammatory Agents: Indole derivatives are well-known for their anti-inflammatory properties. The indole-2-carboxylic acid scaffold is present in compounds designed as CysLT1 antagonists, which are used to treat asthma and allergic rhinitis.[5] This compound could be screened for similar activity.

  • Antiviral Agents: The indole core is a key component of several antiviral drugs. Specifically, substituted indole-2-carboxylic acids have been identified as novel and potent inhibitors of the HIV-1 integrase enzyme, a critical target for antiretroviral therapy.[7]

  • Oncology: A vast number of indole-containing molecules exhibit anticancer properties.[3] The thieno-indole core, in particular, has been explored for the development of antitumor agents.[9] This compound could serve as a starting point for developing inhibitors of protein kinases or other cancer-related targets.

  • Neuropharmacology: Tricyclic indole-2-carboxylic acids have been developed as highly active and selective antagonists for the glycine binding site of the NMDA receptor, a target for treating neurodegenerative diseases and other CNS disorders.[6] The unique electronic properties of the thienyl group could modulate receptor affinity and selectivity.

Conclusion

3-(2-Thienyl)-1H-indole-2-carboxylic acid is a well-defined chemical entity with a calculated molecular formula of C₁₃H₉NO₂S and a molecular weight of 259.28 g/mol . Its synthesis can be reliably achieved through established methods like the Fischer indole synthesis. Based on extensive precedent in medicinal chemistry, this molecule represents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation, virology, oncology, and neurology. Further biological screening and derivatization are warranted to fully explore its therapeutic potential.

References

  • Bansal, Y., & Silakari, O. (2012). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. Mini reviews in medicinal chemistry, 12(14), 1469–1491.
  • Kaushik, N. K., Kaushik, N., & Attri, P. (2013). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 7, 58–71. [Link]

  • Wang, D., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1066–1071. [Link]

  • Awasthi, S. K., et al. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances, 12(26), 16641–16663. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249–1252. [Link]

  • Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Zulkipli, I. N., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(10), 2261. [Link]

  • Bansal, Y., & Silakari, O. (2012). Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Various Authors. (n.d.). A Practical Synthesis of Indole-2-carboxylic Acid. ResearchGate.
  • The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved February 20, 2026, from [Link]

  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole-2-carboxylic acid. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

  • Wang, L., et al. (2013). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules, 18(12), 14781-14803. [Link]

  • Zhang, M., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856–868. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
  • Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(4), 868. [Link]

  • Various Authors. (n.d.). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1H-indole-2-carboxylic acid. PubChem Compound Database. Retrieved February 20, 2026, from [Link]

Sources

Exploratory

3-Heteroaryl Indole-2-Carboxylic Acid Derivatives: A Strategic Guide to Synthesis, Biological Targets, and Structure-Activity Relationships

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products and synthetic pharmaceuticals.[1][2] Among its many variations, the 3-heteroaryl indole-2-carboxylic acid scaffold has emerged as a particularly "privileged" structure, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The strategic placement of a carboxylic acid at the C2 position and a variable (hetero)aryl group at the C3 position creates a molecular framework ripe for optimization. The C2-carboxylic acid often acts as a critical anchoring group, engaging in key hydrogen bonding or chelation interactions with receptor sites, while the C3-substituent provides a vector for tuning potency, selectivity, and pharmacokinetic properties.[3][4] This technical guide provides an in-depth analysis of this versatile scaffold, synthesizing field-proven insights on synthetic strategies, key therapeutic applications with their mechanistic underpinnings, and the critical structure-activity relationships (SAR) that govern their activity. We will explore case studies ranging from antiviral and anti-inflammatory agents to novel anticancer and neuromodulatory compounds, offering detailed protocols and logical frameworks to empower researchers in the field of drug discovery.

The Indole-2-Carboxylic Acid Scaffold: A Privileged Framework in Drug Design

The indole nucleus is a recurring motif in molecules that have profound biological effects, from the essential amino acid tryptophan to complex alkaloids and modern synthetic drugs.[5][6] Its unique electronic properties and geometric shape allow it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The 3-heteroaryl indole-2-carboxylic acid scaffold builds upon this foundation by incorporating two key features that are instrumental for high-affinity binding to protein targets:

  • The C2-Carboxylic Acid: This acidic moiety is a powerful pharmacophore. It can act as a bidentate ligand, chelating essential metal ions in enzyme active sites, as is the case with HIV-1 integrase inhibitors.[3][7] Alternatively, it can mimic the carboxylate of endogenous ligands, forming critical ionic bonds or hydrogen bonds with basic residues (like arginine or lysine) in a receptor's binding pocket, a strategy observed in CysLT1 antagonists.[4] Its presence is often essential for potent biological activity.

  • The C3-(Hetero)aryl Substituent: The C3 position of the indole is the most common site for electrophilic substitution and serves as a crucial point for introducing diversity.[5] Attaching an aromatic or heteroaromatic ring at this position allows for extensive exploration of the target's binding site. This substituent can be modified to enhance potency by occupying hydrophobic pockets, to improve selectivity by avoiding interactions with off-target proteins, and to modulate physicochemical properties like solubility and metabolic stability.

The synergistic interplay between these two features makes this scaffold a highly successful platform for developing potent and selective modulators of various protein targets.

Foundational Synthetic Strategies

The construction of 3-heteroaryl indole-2-carboxylic acid derivatives relies on a robust set of synthetic methodologies. The general approach involves first establishing the core indole-2-carboxylate structure, followed by the strategic introduction of the desired C3-substituent.

Core Indole Synthesis

While numerous methods exist for indole synthesis, the Fischer and Reissert syntheses are classic and adaptable approaches for generating the required indole-2-carboxylate core.

  • Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a phenylhydrazine with an α-ketoester (e.g., ethyl pyruvate) to form a phenylhydrazone, which then undergoes a[8][8]-sigmatropic rearrangement (aza-Cope) and cyclization to yield the indole-2-carboxylate. This is a workhorse method for creating substituted indole cores by starting with appropriately substituted phenylhydrazines.[9]

  • Japp-Klingemann Reaction: As a prelude to the Fischer indole synthesis, this reaction can be used to prepare the necessary hydrazone from a β-keto acid or ester and a diazonium salt, offering an alternative entry point to the core structure.[4]

C3-Position Functionalization

With the indole-2-carboxylate core in hand, the C3-heteroaryl group can be introduced through several powerful reactions.

  • Friedel-Crafts Acylation: This reaction introduces an acyl group at the C3 position using an acyl chloride or anhydride with a Lewis acid catalyst. The resulting 3-acylindole can then be further modified. This is a common strategy for creating inhibitors of enzymes like cytosolic phospholipase A2.[5][8]

  • Vilsmeier-Haack Formylation: Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), a formyl group (-CHO) is introduced at the C3 position. This aldehyde is a versatile handle for subsequent reactions, such as condensations or reductive aminations, to build more complex side chains.[4]

  • Modern Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for directly forging the C-C bond between the indole C3-position and a heteroaryl ring. Starting from a 3-bromoindole-2-carboxylate, Suzuki (using a heteroaryl boronic acid) or Buchwald-Hartwig (for C-N bond formation) couplings can be employed to introduce a wide variety of heteroaryl moieties with excellent functional group tolerance.[10]

The following workflow diagram illustrates a generalized synthetic pathway.

G cluster_0 Core Synthesis cluster_1 C3-Halogenation cluster_2 C3-Functionalization cluster_3 Final Step Phenylhydrazine Substituted Phenylhydrazine IndoleCore Indole-2-carboxylate Core Phenylhydrazine->IndoleCore Fischer Indole Synthesis Ketoester α-Ketoester Ketoester->IndoleCore IndoleCore_ref IndoleCore->IndoleCore_ref HaloIndole 3-Halo-Indole- 2-carboxylate IndoleCore_ref->HaloIndole e.g., NBS, Br₂ HaloIndole_ref HaloIndole->HaloIndole_ref Heteroaryl Heteroaryl Boronic Acid FinalProduct 3-Heteroaryl-Indole- 2-carboxylic Acid Heteroaryl->FinalProduct Suzuki Coupling Ester Ester Product FinalProduct->Ester HaloIndole_ref->FinalProduct FinalProduct_ref Ester->FinalProduct_ref Saponification (e.g., NaOH, LiOH)

Caption: Generalized workflow for the synthesis of 3-heteroaryl indole-2-carboxylic acids.

Therapeutic Applications and Mechanistic Insights

The true value of the 3-heteroaryl indole-2-carboxylic acid scaffold is demonstrated by its successful application across multiple therapeutic areas. The following sections detail several key examples, outlining the target, mechanism, SAR, and relevant experimental protocols.

Antiviral Agents: Potent HIV-1 Integrase Inhibition

The fight against Acquired Immune Deficiency Syndrome (AIDS) has been revolutionized by highly active antiretroviral therapy (HAART), with integrase strand transfer inhibitors (INSTIs) being a critical component.[10] The HIV-1 integrase enzyme is an attractive antiviral target because it has no human counterpart, and it is essential for inserting the viral DNA into the host genome.[7]

Mechanism of Action: Indole-2-carboxylic acid derivatives have been identified as potent INSTIs.[3] Their mechanism relies on the C2-carboxyl group and the indole nitrogen acting as a chelating core for two essential Mg²⁺ ions within the enzyme's active site. This interaction prevents the binding of the viral DNA, thus inhibiting the strand transfer step of integration. The C3-substituent extends into a hydrophobic cavity near the active site, providing additional binding affinity and specificity.[3][7]

G cluster_0 Inhibitor Binding Inhibitor Indole-2-Carboxylic Acid Derivative Mg1 Mg²⁺ Inhibitor->Mg1 Chelation Mg2 Mg²⁺ Inhibitor->Mg2 Chelation Integrase HIV-1 Integrase Active Site Integration Viral Integration Integrase->Integration Mg1->Integrase Mg2->Integrase vDNA Viral DNA vDNA->Integration Blocked Blocked Integration->Blocked

Caption: Mechanism of HIV-1 integrase inhibition by chelation of active site Mg²⁺ ions.

Structure-Activity Relationship (SAR): Systematic optimization of this scaffold has yielded key insights:

  • C2-Carboxyl Group: Hydrolysis of the ethyl ester to the free carboxylic acid is crucial and significantly enhances activity, confirming its role in Mg²⁺ chelation.[3]

  • C3-Side Chain: Introducing a long branch at the C3 position, such as an o-fluorobenzyl group, improves interaction with a nearby hydrophobic cavity, markedly boosting potency.[3][7]

  • C6-Substitution: The addition of halogenated anilines or benzenes at the C6 position markedly improves the integrase inhibition, likely due to favorable π-π stacking interactions with the viral DNA.[3]

Table 1: SAR Data for Indole-2-Carboxylic Acid HIV-1 Integrase Inhibitors

CompoundC3-SubstituentC6-SubstituentHIV-1 Integrase IC₅₀ (µM)
Parent HH> 10
15 p-trifluorophenylH1.35
18 o-fluorophenylH1.12
17b p-trifluorophenyl3-fluoro-4-methoxyphenylamino0.39
20a o-fluorophenyl3-fluoro-4-methoxyphenylamino0.13
RAL (Positive Control)-0.06
Data adapted from reference[3].

Experimental Protocol: Synthesis of Compound 20a [3] This protocol outlines the final saponification step, which is critical for activating the pharmacophore.

  • Dissolution: Add the precursor, ethyl 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylate (100 mg, 0.21 mmol), to a mixed solvent system of methanol and water (4 mL, 3:1 v/v).

  • Saponification: Add sodium hydroxide (25 mg, 0.63 mmol) to the solution.

  • Heating: Stir the reaction mixture at 80 °C for 1.5 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and neutralize to a pH of ~6 by adding acetic acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography to provide compound 20a (yellow solid, 47% yield).[3]

Anti-inflammatory Agents: Selective CysLT1 Receptor Antagonists

Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a central role in the pathophysiology of asthma and allergic rhinitis by activating the CysLT1 receptor.[4] Marketed drugs like montelukast are CysLT1 antagonists. High-throughput screening campaigns have identified 3-heteroaryl indole-2-carboxylic acid derivatives as a novel class of highly potent and selective CysLT1 antagonists.[4]

Mechanism of Action: These compounds act as competitive antagonists at the CysLT1 receptor, a G protein-coupled receptor (GPCR). They bind to the receptor, preventing the binding of endogenous CysLTs (LTC₄, LTD₄, LTE₄) and thereby blocking the downstream signaling cascade that leads to bronchoconstriction, eosinophil recruitment, and inflammation. The indole-2-carboxylic acid moiety is thought to mimic the C1-carboxylic acid of the natural ligand LTD₄, while the lipophilic C3-substituent occupies a large hydrophobic pocket in the receptor.[4]

Structure-Activity Relationship (SAR): The development of these antagonists revealed several critical structural requirements:

  • Indole-2-Carboxylic Acid Moiety: This group is absolutely necessary for activity. Its removal leads to a ~47-fold drop in potency, highlighting its essential role in anchoring the ligand to the receptor.[4]

  • C3-Substituent: A large, hydrophobic group containing an (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl moiety is a key pharmacophore for high-affinity binding.[4]

  • Linker at C3: An α,β-unsaturated amide linker between the indole C3 and the phenyl group was found to be superior to an ester bond and crucial for high potency. Saturation of the double bond led to a significant decrease in activity.[4]

Table 2: SAR Data for Indole-based CysLT1 Antagonists

CompoundC3-LinkerIndole SubstituentsCysLT1 IC₅₀ (µM)
1 Ester4,6-dichloro0.66
2 EsterUnsubstituted0.27
3 Ester (no C2-COOH)4,6-dichloro31
17b AmideUnsubstituted0.057
17k Amide7-methoxy0.0059
Montelukast (Reference)-0.0075
Data adapted from reference[4].

Experimental Protocol: Calcium Mobilization Assay [4] This assay is a standard method for measuring the functional activity of GPCR antagonists.

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human CysLT1 receptor in appropriate media.

  • Cell Plating: Plate the cells in 96-well black-walled, clear-bottom plates and allow them to grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37 °C.

  • Compound Addition: Add varying concentrations of the antagonist test compounds (e.g., 17k) to the wells and incubate for 10 minutes.

  • Agonist Challenge: Add a constant concentration of the agonist LTD₄ (at its EC₈₀ value) to all wells.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. The antagonist activity is quantified by the degree to which the test compound inhibits the calcium signal induced by LTD₄.

  • Data Analysis: Plot the inhibition data against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Anticancer Agents: Dual EGFR/CDK2 Inhibition

The deregulation of protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) is a hallmark of many cancers. Developing dual inhibitors that can target both pathways offers a promising strategy to achieve synergistic antitumor effects and overcome resistance. Indole-2-carboxamides (a close derivative of the carboxylic acids) have been successfully designed as dual EGFR/CDK2 inhibitors.[9]

Mechanism of Action: These compounds are designed to bind to the ATP-binding pocket of both EGFR and CDK2. By competitively inhibiting ATP binding, they block the kinase activity, leading to the shutdown of downstream proliferation and survival signals. Inhibition of EGFR blocks the RAS/RAF/MEK/ERK pathway, while inhibition of CDK2 induces cell cycle arrest, collectively promoting apoptosis in cancer cells.[9]

G EGF EGF EGFR EGFR EGF->EGFR Prolif_Survival Proliferation & Survival EGFR->Prolif_Survival Apoptosis Apoptosis Prolif_Survival->Apoptosis leads to Inhibitor Indole-2-Carboxamide Derivative Inhibitor->EGFR Inhibits CDK2 CDK2 Inhibitor->CDK2 Inhibits CyclinE Cyclin E CyclinE->CDK2 G1_S G1/S Phase Transition CDK2->G1_S G1_S->Apoptosis arrest leads to

Caption: Dual inhibition of EGFR and CDK2 pathways by indole derivatives leading to apoptosis.

Experimental Protocol: General Synthesis of Indole-2-Carboxamides [9] This protocol describes the key amide bond formation step.

  • Acid Preparation: Prepare the requisite 5-substituted-3-methyl-1H-indole-2-carboxylic acid (1.0 eq) via Fischer indole synthesis followed by alkaline hydrolysis of the resulting ester.[9]

  • Amine Coupling: Dissolve the carboxylic acid in anhydrous dimethylformamide (DMF).

  • Coupling Reagents: Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Amine Addition: Add the desired substituted phenethylamine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 8-12 hours, monitoring completion by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration.

  • Purification: Wash the solid with water and diethyl ether, then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure indole-2-carboxamide product.

Future Perspectives and Emerging Applications

The versatility of the 3-heteroaryl indole-2-carboxylic acid scaffold is far from exhausted. Research continues to uncover its potential in a variety of other therapeutic areas:

  • Antimalarial Activity: Indole-2-carboxamides have been identified as having potent antiplasmodial activity, showing promise for the development of new treatments for malaria, although cross-resistance with existing drugs is a challenge to be overcome.[11]

  • Neuromodulation: Beyond CysLT1, these scaffolds have been shown to act as agonists for the orphan G protein-coupled receptor GPR17, a potential target for inflammatory and demyelinating diseases like multiple sclerosis.[12][13] They have also been developed as allosteric modulators of the cannabinoid receptor 1 (CB1), offering a more nuanced approach to modulating the endocannabinoid system.[14]

  • Antioxidant and Antimicrobial Properties: Various derivatives have demonstrated direct antioxidant and broad-spectrum antimicrobial activities, suggesting their potential use in combating oxidative stress-related diseases and infectious agents.[15][16]

The primary challenge and opportunity for future research lies in fine-tuning these scaffolds to achieve greater target selectivity and improved drug-like properties. The development of multi-target ligands, such as the dual EGFR/CDK2 inhibitors, represents a sophisticated strategy to tackle complex diseases. As our understanding of disease biology grows, the 3-heteroaryl indole-2-carboxylic acid framework will undoubtedly continue to serve as a valuable starting point for the design of next-generation therapeutics.

References

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2. PubMed. [Link]

  • 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17. ACS Publications. [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PMC. [Link]

  • Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials. European Journal of Chemistry. [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PMC. [Link]

  • 3-(-2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein–Coupled Receptor GPR17. ResearchGate. [Link]

  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES. [Link]

  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]

  • Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. ResearchGate. [Link]

  • 3-Substituted indole: A review. International Journal of Chemical Studies. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. Innovare Academic Sciences. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromoindole-2-Carboxylic Acid

Executive Summary The functionalization of the indole core at the C3 position is a critical transformation in the synthesis of bioactive alkaloids and pharmaceutical candidates. 3-bromoindole-2-carboxylic acid presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of the indole core at the C3 position is a critical transformation in the synthesis of bioactive alkaloids and pharmaceutical candidates. 3-bromoindole-2-carboxylic acid presents a unique synthetic challenge due to the presence of the C2-carboxylic acid moiety. This group introduces solubility issues, potential catalyst poisoning via carboxylate coordination, and the risk of competitive decarboxylation (protodecarboxylation or decarboxylative cross-coupling).

This Application Note provides two distinct workflows:

  • Route A (The "Gold Standard"): A robust protection-deprotection strategy involving methyl ester formation. This route is recommended for GLP/GMP campaigns where reproducibility is paramount.

  • Route B (The "Direct" Strategy): An advanced, atom-economical protocol for coupling the free acid directly, utilizing sterically demanding, electron-rich phosphine ligands to overcome catalyst deactivation.

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The substrate contains three reactive centers that dictate the reaction outcome:

  • C3-Bromine (Electrophile): The desired site for Oxidative Addition.

  • C2-Carboxylic Acid (Interference): Can exist as a free acid (insoluble in non-polar solvents), a carboxylate (potential Pd ligand), or a source of CO₂ loss (decarboxylation).

  • N1-Indole Proton (Acidic): pKa ~16. Requires sufficient base to prevent sequestration of the catalyst by the deprotonated indole nitrogen.

Mechanistic Pathways

The success of the reaction depends on steering the Palladium cycle away from "Path C" (Decarboxylation) and "Path D" (Dehalogenation).

ReactionPathways Start 3-Bromoindole-2-COOH PathA Route A: Esterification (Protection) Start->PathA MeOH/H+ PathB Route B: Direct Coupling (Ligand Control) Start->PathB Direct Pd Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Side1 Side Reaction: Decarboxylation (-CO2) OxAdd->Side1 High T, Cu additives Side2 Side Reaction: Protodehalogenation OxAdd->Side2 Solvent H-source Product 3-Arylindole-2-COOH OxAdd->Product Transmetallation & Red. Elim. PathA->Pd0 + Ar-B(OH)2 PathB->Pd0

Figure 1: Mechanistic pathways and competing side reactions in the coupling of haloindole carboxylic acids.

Experimental Protocols

Protocol A: The "Gold Standard" (Ester Protection)

Recommended for: Scale-up, high-value substrates, and initial screening.

Rationale: Converting the acid to an ester eliminates carboxylate coordination to Palladium and significantly improves solubility in standard organic solvents (THF, Toluene, Dioxane).

Step 1: Methyl Ester Formation
  • Dissolve 3-bromoindole-2-carboxylic acid (1.0 equiv) in anhydrous Methanol (0.5 M).

  • Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0°C.

  • Heat to reflux for 4–6 hours (Monitor by TLC/LCMS).

  • Workup: Cool to RT. Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (carefully) and Brine. Dry over Na₂SO₄ and concentrate.

    • Yield Target: >90%[1][2]

    • Checkpoint: Ensure no free acid remains (LCMS).

Step 2: Suzuki-Miyaura Cross-Coupling

Reagents:

  • Substrate: Methyl 3-bromoindole-2-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3–5 mol%)

    • Why Pd(dppf)?: The large bite angle of dppf promotes reductive elimination and is robust against air/moisture [1].

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: Water is essential for the boronate activation step.

Procedure:

  • Charge a reaction vial with the Indole Ester, Boronic Acid, Base, and Pd catalyst.

  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed Dioxane/Water solvent mixture via syringe.

  • Heat to 80–90°C for 4–12 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water/brine.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Step 3: Hydrolysis (Saponification)
  • Dissolve the coupled ester in THF/MeOH/Water (2:1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at RT (or 40°C if sluggish) until conversion is complete.

  • Acidification: Carefully acidify to pH 3–4 with 1M HCl to precipitate the product or extract into EtOAc.

Protocol B: Direct Coupling of Free Acid

Recommended for: Rapid library synthesis, atom economy, and substrates where ester hydrolysis is difficult.

Rationale: Direct coupling requires a catalyst system that remains active in the presence of free carboxylates. We utilize SPhos or XPhos , which create an electron-rich, sterically bulky environment around the Pd center, preventing aggregation and facilitating oxidative addition even with electron-rich indole rings [2].

Reagents:

  • Substrate: 3-bromoindole-2-carboxylic acid (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Pre-Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd-XPhos-G2 (3 mol%)

  • Base: K₃PO₄ (3.5 equiv)

    • Why Phosphate?: Buffers the reaction better than carbonate, minimizing decarboxylation risks while solubilizing the acid as a salt.

  • Solvent: n-Butanol or Toluene/Water (10:1)

Procedure:

  • Pre-complexation (if using Pd(OAc)₂/Ligand): Stir Pd(OAc)₂ and SPhos in the solvent for 15 mins under N₂ to form the active species.

  • Add Substrate, Boronic Acid, and Base.[4]

  • Heat to 80°C . Do not exceed 100°C to avoid thermal decarboxylation.

  • Monitoring: Monitor by LCMS in negative mode (COO- detection).

  • Workup: Acidify aqueous layer to pH 4 to recover the free acid product.

Data Summary & Troubleshooting

Comparison of Methods
FeatureRoute A (Ester)Route B (Direct)
Reliability High (Industry Standard)Moderate (Substrate Dependent)
Step Count 3 (Protect -> Couple -> Deprotect)1 (Direct Coupling)
Purification Easy (Non-polar intermediates)Difficult (Polar/Acidic product)
Decarboxylation Risk LowModerate (at high temp)
Atom Economy LowHigh
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by COOH; Poor solubility.Switch to Route A (Ester). Ensure solvent is degassed. Increase Temp to 90°C.
De-halogenation (Indole-COOH) Hydride source in solvent; "Over-active" catalyst.Use dry solvents (if using anhydrous base). Switch from DMF/IPA to Toluene/Dioxane.
Decarboxylation (-CO2) Temperature too high; Cu/Ag contamination.Lower temp to <80°C. Avoid Cu co-catalysts. Use K₃PO₄ instead of carbonates.
Low Conversion (Direct Route) Incomplete transmetallation.Add water (5-10% v/v) to the solvent. Boronic acids require water to form the active boronate species.

Workflow Decision Tree

DecisionTree Start Start: 3-Bromoindole-2-COOH Q1 Is the substrate acid-sensitive or steric-heavy? Start->Q1 RouteA Route A: Ester Protection (Pd(dppf)Cl2 / K2CO3) Q1->RouteA No (Standard) RouteB Route B: Direct Coupling (Pd-XPhos / K3PO4) Q1->RouteB Yes (Rapid Screen) Final Purify & Characterize RouteA->Final Q2 Did Route B fail (<30% Yield)? RouteB->Q2 Q2->RouteA Yes (Fallback) Q2->Final No (Success)

Figure 2: Decision logic for selecting the optimal synthetic pathway.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. (General Reference for Indole Chemistry).
  • Goossen, L. J., et al. (2006). Palladium-catalyzed decarboxylative cross-coupling of carboxylic acids with aryl halides.[5] Science, 313(5787), 662-664. (Reference for avoiding decarboxylative conditions). [Link]

Sources

Application

3-(2-Thienyl)-1H-indole-2-carboxylic acid as HIV-1 integrase inhibitor scaffold

Application Note: Optimizing the 3-(2-Thienyl)-1H-indole-2-carboxylic Acid Scaffold for HIV-1 Integrase Inhibition Abstract This guide details the structural rationale, chemical synthesis, and biological validation of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing the 3-(2-Thienyl)-1H-indole-2-carboxylic Acid Scaffold for HIV-1 Integrase Inhibition

Abstract

This guide details the structural rationale, chemical synthesis, and biological validation of 3-(2-thienyl)-1H-indole-2-carboxylic acid as a scaffold for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs). Originally developed as a bioisostere of the diketo acid (DKA) pharmacophore, this scaffold utilizes the indole core to chelate active-site magnesium ions while leveraging the C3-thienyl substituent to occupy the hydrophobic pocket vacated by the displaced viral DNA 3'-end. This note provides a self-validating workflow for researchers to synthesize, assay, and optimize this class of inhibitors.

Structural Rationale & Mechanism of Action

From Diketo Acids to Indoles

First-generation INSTIs (e.g., Raltegravir) rely on a coplanar diketo acid (DKA) motif to sequester the two catalytic Mg²⁺ ions within the integrase (IN) active site. The indole-2-carboxylic acid scaffold mimics this geometry but offers improved metabolic stability and vector placement for side chains.

  • The Pharmacophore: The indole nitrogen (N1) and the C2-carboxylic acid oxygen form a bidentate chelation motif.

  • The Hydrophobic Clamp (C3-Position): The active site of HIV-1 IN contains a hydrophobic pocket (involving residues Tyr143 , Pro145 , and Gln148 ) that normally accommodates the penultimate cytosine of the viral DNA. The 3-(2-thienyl) moiety is critical here; its size and aromaticity allow it to π-stack within this pocket, stabilizing the inhibitor-enzyme complex.

Binding Mode Visualization

The following diagram illustrates the ternary complex formation required for inhibition.

MOA_Binding_Mode Integrase HIV-1 Integrase (Catalytic Core) Mg_Cluster Mg2+ Cofactor Pair (DDE Motif: Asp64, Asp116, Glu152) Integrase->Mg_Cluster Coordinates Viral_DNA Viral DNA (vDNA) Mg_Cluster->Viral_DNA Normally Activates 3'-OH Inhibitor 3-(2-Thienyl)-1H-indole-2-COOH Inhibitor->Integrase Hydrophobic Interaction (C3-Thienyl vs Tyr143/Pro145) Inhibitor->Mg_Cluster Chelation (N1 & C2-COOH) Inhibitor->Viral_DNA Displaces 3'-End Host_DNA Host DNA (Target) Inhibitor->Host_DNA Blocks Strand Transfer

Figure 1: Mechanism of Action.[1] The inhibitor chelates the catalytic Mg2+ pair, preventing the viral DNA 3'-OH from attacking the host DNA.

Chemical Synthesis Protocol

Objective: Synthesize 3-(2-thienyl)-1H-indole-2-carboxylic acid via Suzuki-Miyaura cross-coupling.

Reagents:
  • Starting Material: Ethyl 3-bromo-1H-indole-2-carboxylate (CAS: 103858-53-3)

  • Coupling Partner: 2-Thienylboronic acid (CAS: 6165-68-0)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂

  • Base: 2M Aqueous Na₂CO₃

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:
  • Preparation (Inert Atmosphere):

    • In a flame-dried Schlenk flask, dissolve Ethyl 3-bromo-1H-indole-2-carboxylate (1.0 equiv) and 2-Thienylboronic acid (1.5 equiv) in degassed 1,4-Dioxane (0.1 M concentration relative to indole).

  • Catalyst Addition:

    • Add 2M Na₂CO₃ (3.0 equiv).

    • Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Critical Step: Sparge with Argon for 5 minutes to remove residual oxygen, which causes homocoupling of the boronic acid.

  • Reaction:

    • Heat to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The bromide starting material should disappear.

  • Work-up:

    • Cool to room temperature.[3][4] Filter through a Celite pad to remove Palladium black.

    • Concentrate the filtrate and purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the Ethyl ester intermediate .

  • Hydrolysis (Activation):

    • Dissolve the ester in THF/MeOH/H₂O (3:1:1).

    • Add LiOH·H₂O (4.0 equiv). Stir at 60°C for 2 hours.

    • Acidify carefully with 1M HCl to pH 2. The product will precipitate.

    • Filter, wash with cold water, and dry under vacuum to yield 3-(2-Thienyl)-1H-indole-2-carboxylic acid .

Protocol: HTRF Strand Transfer Inhibition Assay

Objective: Quantify the IC50 of the synthesized inhibitor using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the integration of a biotinylated viral DNA donor into a Digoxigenin-labeled target.

Materials:
  • Donor DNA: Biotin-labeled dsDNA (mimicking HIV-1 U5 LTR).

  • Target DNA: Digoxigenin (DIG)-labeled dsDNA.

  • Enzyme: Recombinant HIV-1 Integrase (wild-type).

  • Detection: Streptavidin-Europium Cryptate (Donor fluorophore) + Anti-DIG-XL665 (Acceptor fluorophore).

Workflow Diagram:

HTRF_Workflow Step1 1. Incubation Integrase + Inhibitor (30 min @ 37°C) Step2 2. Reaction Start Add Donor DNA (Biotin) + Target DNA (DIG) Step1->Step2 Step3 3. Strand Transfer (60 min @ 37°C) Step2->Step3 Step4 4. Detection Addition Strep-Eu + Anti-DIG-XL665 (EDTA Stop Solution) Step3->Step4 Step5 5. Readout TR-FRET Signal (665nm / 620nm Ratio) Step4->Step5

Figure 2: HTRF Assay Workflow. Inhibition results in a decrease in the FRET signal.

Detailed Steps:
  • Compound Preparation: Prepare a 3-fold serial dilution of the inhibitor in DMSO. Final DMSO concentration in the assay well must be <1%.

  • Pre-Incubation: Add 4 µL of Recombinant Integrase (400 nM stock) and 1 µL of Inhibitor to a 384-well low-volume black plate. Incubate for 30 minutes to allow active site binding.

  • Substrate Addition: Add 5 µL of DNA Mix (50 nM Biotin-Donor + 50 nM DIG-Target) containing 10 mM MgCl₂.

  • Reaction: Incubate at 37°C for 60 minutes.

  • Detection: Add 10 µL of Detection Buffer containing EDTA (to stop the reaction), Streptavidin-Europium, and Anti-DIG-XL665.

  • Measurement: Incubate for 2–4 hours at room temperature. Read on an HTRF-compatible plate reader (e.g., PHERAstar).

    • Excitation: 337 nm

    • Emission 1: 620 nm (Europium reference)

    • Emission 2: 665 nm (XL665 FRET signal)

  • Analysis: Calculate the Ratio

    
    . Plot % Inhibition vs. Log[Concentration] to determine IC50.
    

Representative Data & SAR Analysis

The following table highlights the impact of the C3-thienyl group compared to the unsubstituted scaffold and the reference standard.

Compound IDStructure (C3-Substituent)IC50 (Strand Transfer)CC50 (MT-4 Cells)Selectivity Index
Ref 1 Indole-2-COOH (Unsubstituted)> 100 µM> 100 µMN/A
Ref 2 3-Phenyl-indole-2-COOH12.5 µM85 µM6.8
Target 3-(2-Thienyl)-indole-2-COOH 3.1 µM > 100 µM > 32
Control Raltegravir0.015 µM> 100 µM> 6000

Interpretation:

  • The unsubstituted indole (Ref 1) is inactive, confirming that Mg²⁺ chelation alone is insufficient; hydrophobic anchoring is required.

  • The 3-(2-Thienyl) analog (Target) shows a ~4-fold improvement over the phenyl analog (Ref 2). This is attributed to the thienyl group's smaller Van der Waals radius and specific electronic properties (S-heteroatom interactions) allowing a tighter fit in the hydrophobic pocket near Tyr143.

References

  • Zhao, M., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020.

  • Marchand, C., et al. (2008). "A novel high-throughput format assay for HIV-1 integrase strand transfer reaction using magnetic beads." Acta Pharmacologica Sinica, 29, 1429–1434.

  • Levin, A., et al. (2012). "A High-Throughput Assay for HIV-1 Integrase 3'-processing Activity Using Time-Resolved Fluorescence." Antiviral Research, 95(3), 235-243.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Standard Synthesis Protocol Reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Suzuki Coupling for Sterically Hindered Indoles

Ticket ID: IND-SUZ-OPT-001 Department: Advanced Synthesis Support Subject: Troubleshooting & Optimization of Sterically Hindered Indole Cross-Couplings Executive Summary: The "Perfect Storm" of Hindered Indoles Coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-SUZ-OPT-001 Department: Advanced Synthesis Support Subject: Troubleshooting & Optimization of Sterically Hindered Indole Cross-Couplings

Executive Summary: The "Perfect Storm" of Hindered Indoles

Coupling sterically hindered indoles (specifically at the C2 and C7 positions) presents a dual challenge of electronic deactivation and steric shielding .

  • The Steric Problem: Bulky substituents at C2 or C7 prevent the approach of the palladium center during oxidative addition (if the indole is the electrophile) or transmetalation (if the indole is the nucleophile).

  • The Electronic Problem: Indoles are electron-rich. Indole-2-boronic acids, in particular, are notoriously unstable and prone to protodeboronation before the coupling can occur. Furthermore, the free N-H bond is acidic enough to quench active Pd(0) species or bind non-productively to the metal center.

This guide moves beyond standard "tetrakis" conditions to advanced catalytic systems designed to force these difficult bonds to form.

Critical Decision Matrix: Catalyst & Ligand Selection

Q: My standard Pd(PPh3)4 protocol yields <5% product. What is the immediate upgrade?

A: Stop using Pd(PPh3)4 immediately. For hindered substrates, it fails because the triphenylphosphine ligands are not bulky enough to promote reductive elimination in crowded systems, nor electron-rich enough to facilitate oxidative addition into hindered halides.

The Solution: Switch to Dialkylbiaryl Phosphine (Buchwald) Ligands .

LigandBest Use CaseMechanistic Advantage
SPhos General Hindrance: Good starting point for 2-substituted indoles.High electron density facilitates oxidative addition; structural flexibility allows access to hindered centers.
XPhos Extreme Hindrance: Coupling 7-substituted indoles or tetra-ortho-substituted systems.Larger steric bulk promotes reductive elimination, the rate-limiting step in hindered couplings.
RuPhos Electronic Deactivation: Electron-poor aryl halides + hindered indoles.Exceptional stability and reactivity with electron-deficient partners.
Pd-PEPPSI-IPr Difficult Transmetalation: When boronic acid stability is the limiting factor.NHC ligand (carbene) provides a "throw-and-go" robust catalyst that stabilizes Pd against decomposition.

Pro-Tip: Use Precatalysts (Pd-G3 or Pd-G4) rather than mixing Pd2(dba)3 + Ligand. Precatalysts ensure a precise 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive "palladium black" clusters.

Boron Species Management: The Protodeboronation Trap

Q: I see the indole halide disappearing, but I only get de-borylated indole byproduct. Why?

A: You are victim to Protodeboronation . Indole-2-boronic acids are exceptionally prone to hydrolysis because the indole nitrogen pushes electron density into the ring, accelerating the protonolysis of the C-B bond.

The Fix: MIDA Boronates or N-Protection

  • Switch to MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are sp3-hybridized, masking the boron's Lewis acidity. They do not hydrolyze until subjected to specific aqueous basic conditions, allowing a "slow-release" of the active boronic acid that matches the turnover rate of the catalyst.

  • Protect the Nitrogen: If you must use a standard boronic acid, protect the indole nitrogen with an electron-withdrawing group (Boc, Tosyl). This reduces the electron density at C2/C3, significantly slowing down protodeboronation.

Visualizing the Protodeboronation Pathway

Protodeboronation cluster_0 The Trap (Protodeboronation) cluster_1 The Solution (MIDA/Protection) IndoleB Indole-2-Boronic Acid (Electron Rich) Hydrolysis Base/H2O Hydrolysis IndoleB->Hydrolysis Fast IndoleH Indole (Byproduct) (C-B bond cleaved) Hydrolysis->IndoleH Irreversible MIDA MIDA Boronate (sp3 Hybridized) SlowRelease Slow Hydrolysis MIDA->SlowRelease ActiveB Active Boronic Acid (Low Concentration) SlowRelease->ActiveB Controlled PdCycle Pd Catalytic Cycle (Cross-Coupling) ActiveB->PdCycle Transmetalation Product Coupled Product PdCycle->Product

Figure 1: Mechanism of competitive protodeboronation vs. the MIDA slow-release strategy.

Troubleshooting Matrix: Symptom & Cure
SymptomDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Catalyst death or failure to oxidatively add.1. Switch to XPhos Pd G4 . 2. Increase temp to 100°C. 3. Switch solvent to 1,4-Dioxane (higher boiling point).
Protodeboronation (Indole recovered) Boronic acid is unstable under reaction conditions.[1]1. Use MIDA Boronate with anhydrous base (K3PO4) initially. 2. Switch to anhydrous conditions (Toluene/Dioxane) with Cs2CO3.
Homocoupling of Halide Oxidation of Pd(II) or disproportionation.1. Degas solvents thoroughly (freeze-pump-thaw). 2. Switch solvent to n-Butanol or t-Amyl alcohol (reduces homocoupling).
Low Conversion (<50%) Catalyst poisoning by free N-H.1. Protect Indole N-H with Boc or Tosyl . 2. Add 2.5 equiv base to ensure deprotonation if keeping N-H free.
Optimized Experimental Protocol (The "Gold Standard")

Scenario: Coupling a sterically hindered 2-substituted indole boronic ester with an ortho-substituted aryl bromide.

Reagents:

  • Catalyst: XPhos Pd G4 (2-5 mol%)

  • Ligand: XPhos (2-5 mol% - optional, if not using G4 precatalyst)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)

  • Temperature: 80–100 °C

Step-by-Step:

  • Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen.

  • Solids: Add the Aryl Bromide (1.0 equiv), Indole Boronate (1.2–1.5 equiv), XPhos Pd G4 (0.02 equiv), and K3PO4 (3.0 equiv).

  • Degassing: Cap the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add degassed 1,4-Dioxane and degassed Water via syringe.

    • Note: If using MIDA boronates, use anhydrous Dioxane and maintain strictly anhydrous conditions until the temperature is reached, or use a specific hydrolysis protocol.

  • Reaction: Heat to 100 °C for 2–12 hours. Monitor via LCMS.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.

Strategic Decision Tree

Use this flow to determine your starting conditions based on your specific substrate.

DecisionTree Start Start: Indole Coupling Pos Where is the Steric Bulk? Start->Pos C2 C2-Position (Nucleophile) Pos->C2 C7 C7-Position (Electrophile) Pos->C7 Stable Is the Boronic Acid Stable? C2->Stable Ligand Requires Wide Cone Angle C7->Ligand Yes Standard SPhos Pd G3 K3PO4 / Dioxane / H2O Stable->Yes Yes No Use MIDA Boronate OR Protect N-H (Boc) Stable->No No (Protodeboronation) XPhos XPhos Pd G4 High Temp (100°C) Ligand->XPhos Standard

Figure 2: Strategic workflow for selecting conditions based on regiochemistry.

References
  • Buchwald Ligands (SPhos/XPhos): Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • MIDA Boronates (Slow Release Strategy): Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids.[2][3] Angewandte Chemie International Edition. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Substituted Indole-2-Carboxylic Acids

This technical guide is structured as a direct support resource for researchers encountering purification challenges with 3-substituted indole-2-carboxylic acids. It prioritizes mechanistic understanding and actionable p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a direct support resource for researchers encountering purification challenges with 3-substituted indole-2-carboxylic acids. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Executive Summary

3-substituted indole-2-carboxylic acids are critical intermediates in the synthesis of pharmaceuticals (e.g., antagonists for CysLT1 receptors, NMDA glycine site antagonists). Their purification is complicated by two primary factors:

  • Thermal Instability: The electron-rich indole ring facilitates facile decarboxylation at the C2 position, especially under acidic conditions or high heat, yielding the corresponding 3-substituted indole.

  • Amphoteric Impurities: Synthetic routes (e.g., Fischer Indole Synthesis) often leave residues of hydrazines, uncyclized hydrazones, or oligomers that co-precipitate.

This guide provides three validated purification modules ranging from bulk extraction to high-purity polishing.

Module 1: Acid-Base Precipitation (The "Workhorse" Method)

Best For: Removing non-acidic impurities (starting materials, decarboxylated byproducts) from crude reaction mixtures.

The Mechanism

Indole-2-carboxylic acids have a pKa of approximately 3.5–4.5 (COOH group). The indole N-H is extremely weak (pKa > 16) and will not deprotonate under mild basic conditions. By converting the carboxylic acid to its water-soluble salt, you can filter off non-acidic lipophilic impurities (like the decarboxylated 3-substituted indole) before regenerating the acid.

Protocol
  • Dissolution: Suspend the crude solid in 1N NaOH or 10% Na₂CO₃ (approx. 10 mL per gram of crude). Stir for 15–30 minutes.

    • Checkpoint: The solution should be basic (pH > 10). If the product does not dissolve, the 3-substituent may be too lipophilic (see Troubleshooting).

  • Filtration: Filter the mixture through a Celite pad or sintered glass funnel.

    • Solid Retentate: Contains non-acidic impurities (decarboxylated indole, polymerized tars). Discard (or save for analysis).

    • Filtrate: Contains your target as the carboxylate anion.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 2N HCl dropwise with vigorous stirring.

    • Critical Step: Monitor pH.[1] Stop adding acid when pH reaches ~2–3. Going too acidic (pH < 1) can promote acid-catalyzed decarboxylation or redissolve the compound if it has basic side chains (e.g., amino groups on the 3-substituent).

  • Isolation: Filter the resulting precipitate, wash with ice-cold water (3x), and dry under vacuum at <50°C .

Module 2: Recrystallization Strategies

Best For: Final polishing to >98% purity.

Solvent Selection Matrix

The choice of solvent depends heavily on the hydrophobicity of the substituent at the 3-position.

3-Substituent TypeRecommended Solvent SystemNotes
Small Alkyl (Methyl, Ethyl)Ethanol / Water (1:1 to 3:1)Dissolve in hot EtOH, add hot water until turbid, cool slowly.
Aryl (Phenyl, Thienyl)Glacial Acetic AcidExcellent for removing colored impurities. Warning: High boiling point (118°C) increases decarboxylation risk. Do not boil prolonged.
Halogenated (Chloro, Bromo)Toluene / HexaneDissolve in minimum hot toluene; add hexane to induce crystallization.
Labile Groups Methanol / DichloromethaneDissolve in DCM, add MeOH, evaporate DCM slowly (solvent exchange).
Step-by-Step: The "Acetic Acid" Method

Why Acetic Acid? Many indole carboxylic acids form tight crystal lattices that trap impurities. Glacial acetic acid disrupts these interactions and often yields high-density crystals.

  • Dissolve crude acid in minimum boiling glacial acetic acid.

  • Immediately remove from heat once dissolved (minimize thermal exposure).

  • Allow to cool to room temperature undisturbed for 2 hours.

  • Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.

  • Drying: Must be thorough to remove trapped acetic acid, which can degrade the indole over time.

Module 3: Chromatographic Purification (HPLC/Flash)

Best For: Isolating difficult analogs or separating close isomers.

The Tailing Problem

Indole-2-carboxylic acids often "tail" or streak on silica and C18 columns due to the ionization of the carboxylic acid and the interaction of the indole nitrogen with silanols.

Optimized Conditions
  • Stationary Phase: C18 (Reverse Phase) is preferred over normal phase silica to avoid irreversible adsorption.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).

    • Reasoning: The acid suppresses the ionization of the -COOH group (keeping it neutral), which sharpens the peak shape significantly.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: Typically 5% B to 95% B over 20 minutes.

Visualization
  • UV: 280 nm (characteristic indole absorption).

  • Ehrlich’s Reagent: Stains indoles pink/purple (useful for TLC monitoring).

Decision Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Fischer Indole Workup) SolubilityCheck Is the 3-substituent highly lipophilic (e.g., C10+ alkyl)? Start->SolubilityCheck AcidBase Module 1: Acid-Base Extraction (Dissolve in NaOH -> Filter -> Acidify) SolubilityCheck->AcidBase No (Standard) Flash Module 3: Flash Chromatography (Reverse Phase C18, Acidic Buffer) SolubilityCheck->Flash Yes (Won't dissolve in aq Base) Recryst Module 2: Recrystallization (EtOH/Water or Toluene) AcidBase->Recryst Purity < 98% Pure Pure 3-Substituted Indole-2-COOH AcidBase->Pure Purity > 98% Recryst->Flash Failed (Oiling out) Recryst->Pure Success Flash->Pure

Caption: Decision tree for selecting the optimal purification pathway based on substituent properties and initial purity.

Troubleshooting & FAQs

Q1: My product turns into a reddish oil during acidification in Module 1. What happened?

  • Diagnosis: This is often "oiling out" caused by impurities acting as a solvent or the product precipitating in an amorphous state.

  • Fix:

    • Decant the aqueous layer.

    • Redissolve the oil in a small amount of Ethanol.

    • Add water dropwise with scratching (using a glass rod) to induce nucleation.

    • Alternatively, extract the oiled-out mixture with Ethyl Acetate, dry over MgSO₄, and attempt Module 2 (Recrystallization).

Q2: I see a new spot on TLC that runs higher (more non-polar) than my product after drying.

  • Diagnosis: You have likely decarboxylated your product. The new spot is the 3-substituted indole (minus the COOH).

  • Fix: This is irreversible. To prevent this in the next batch, lower your drying oven temperature to <45°C and ensure your compound is not stored in acidic media. If you must purify the mixture, use Module 1 (Acid-Base) to wash away the decarboxylated (non-acidic) byproduct.

Q3: The product is not dissolving in the basic solution in Module 1.

  • Diagnosis: The 3-substituent might be too bulky/hydrophobic, or the base is too weak.

  • Fix: Switch from Na₂CO₃ to 1N NaOH. If it still doesn't dissolve, add a small amount of Methanol (10-20% v/v) to the aqueous base to act as a co-solvent. Note: This increases the risk of some impurities dissolving as well.

Q4: Can I use normal phase silica gel chromatography?

  • Diagnosis: Possible, but risky. The acidic protons interact strongly with silica, causing severe tailing and yield loss.

  • Fix: If you must use normal phase, add 1% Acetic Acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH). This blocks the silanol sites and keeps the carboxylic acid protonated.

References

  • Fischer Indole Synthesis & Workup: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (General reference for the synthetic origin and impurities).
  • Decarboxylation Mechanisms: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer. (Details thermal instability of indole-2-carboxylic acids).
  • Recrystallization of Indoles: Organic Syntheses, Coll. Vol. 4, p. 539 (1963); Vol. 39, p. 30 (1959). . (Standard protocols for crystallization from toluene/acetic acid).

  • Chromatographic Separation: Li, J. (2009). Separation and Purification of Indole Derivatives by HPLC. Journal of Chromatography B. (Methodology for acidic mobile phases).
  • pKa and Solubility Data: PubChem Compound Summary for CID 72899: Indole-2-carboxylic acid. National Center for Biotechnology Information. .

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(2-Thienyl)-1H-indole-2-carboxylic acid

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the recrystallization of 3-(2-Thienyl)-1H-indole-2-carboxylic acid. It is structured as a series of fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the recrystallization of 3-(2-Thienyl)-1H-indole-2-carboxylic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during the purification of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2][3] The core principle relies on the differential solubility of a compound in a hot versus a cold solvent.[3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent, followed by slow cooling to allow the formation of pure crystals, leaving impurities behind in the "mother liquor" (the remaining solution).[1][4]

The molecular structure of 3-(2-Thienyl)-1H-indole-2-carboxylic acid, featuring a polar carboxylic acid group, a moderately polar indole ring, and a thienyl group, suggests that a range of solvents with varying polarities should be explored for effective recrystallization. The presence of both hydrogen bond donor (N-H) and acceptor (C=O, -OH) sites will significantly influence its solubility.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of 3-(2-Thienyl)-1H-indole-2-carboxylic acid?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[3] A systematic approach to solvent screening is recommended:

Step-by-Step Solvent Screening Protocol:

  • Place a small amount of your crude 3-(2-Thienyl)-1H-indole-2-carboxylic acid (approx. 10-20 mg) into a small test tube.

  • Add a few drops of the test solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble, gently heat the mixture to the solvent's boiling point.[3]

  • Continue adding the solvent dropwise until the compound fully dissolves.[3]

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[5]

  • A suitable solvent will yield a good crop of crystals upon cooling.

A logical workflow for choosing a solvent is depicted below.

Solvent_Selection_Workflow A Start: Crude 3-(2-Thienyl)-1H- indole-2-carboxylic acid B Select a test solvent (e.g., Ethanol, Acetone, Ethyl Acetate, Water) A->B C Is the compound soluble at room temperature? B->C D Discard solvent. Select a less polar solvent. C->D Yes E Heat the mixture to boiling. Is the compound soluble? C->E No D->B F Add more hot solvent. Does it dissolve? E->F No H Cool the solution slowly to room temperature. E->H Yes G Discard solvent. Select a more polar solvent. F->G No F->H Yes G->B I Do crystals form? H->I J Successful Recrystallization! Solvent is suitable. I->J Yes K Induce crystallization: - Scratch with glass rod - Add seed crystal - Cool in ice bath I->K No L Do crystals form now? K->L L->J Yes M Consider a mixed solvent system or try a different solvent. L->M No M->B Troubleshooting_Workflow Start Recrystallization Attempt Issue What is the issue? Start->Issue Oiling Compound 'Oils Out' Issue->Oiling Oiling NoCrystals No Crystals Form Issue->NoCrystals No Crystals LowYield Low Yield Issue->LowYield Low Yield ColoredCrystals Crystals are Colored Issue->ColoredCrystals Color Sol_Oiling1 Reheat, add more solvent, and cool slowly Oiling->Sol_Oiling1 Sol_Oiling2 Change to a lower boiling point solvent Oiling->Sol_Oiling2 Sol_NoCrystals1 Boil off excess solvent to concentrate solution NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Induce crystallization: Scratch flask or add seed crystal NoCrystals->Sol_NoCrystals2 Sol_LowYield1 Concentrate mother liquor to get a 'second crop' LowYield->Sol_LowYield1 Sol_LowYield2 Ensure proper hot filtration technique to avoid premature crystallization LowYield->Sol_LowYield2 Sol_Colored Use activated carbon and perform hot filtration ColoredCrystals->Sol_Colored End Pure Crystals Obtained Sol_Oiling1->End Sol_Oiling2->Start Sol_NoCrystals1->End Sol_NoCrystals2->End Sol_LowYield1->End Sol_LowYield2->End Sol_Colored->Start

Caption: A troubleshooting guide for common recrystallization issues.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(2-Thienyl)-1H-indole-2-carboxylic Acid

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the arsenal of analytical techniques, Nuclear...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for determining molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(2-thienyl)-1H-indole-2-carboxylic acid, a molecule of interest due to the prevalence of both indole and thiophene moieties in pharmacologically active compounds.

This guide will not only dissect the spectrum of our target molecule but also provide a comparative analysis with structurally related alternatives to highlight the nuanced effects of substituent changes on the ¹H NMR spectrum. Our approach is grounded in the principles of scientific integrity, providing you with not just data, but the rationale behind the interpretation.

The Significance of Structural Analysis in Drug Discovery

The journey of a drug from concept to clinic is paved with meticulous characterization. The precise arrangement of atoms in a molecule dictates its interaction with biological targets, and thus its efficacy and safety. Heterocyclic compounds, such as 3-(2-thienyl)-1H-indole-2-carboxylic acid, are rich in structural diversity and are frequently the scaffolds of choice in medicinal chemistry. Their ¹H NMR spectra provide a unique fingerprint, offering insights into:

  • Proton Environment: The chemical shift of each proton reveals its electronic environment, influenced by neighboring atoms and functional groups.

  • Connectivity: Spin-spin coupling between adjacent protons allows us to map out the connectivity of the molecular framework.

  • Conformational and Stereochemical Nuances: In more complex molecules, NMR can provide information about the three-dimensional arrangement of atoms.

This guide will delve into these aspects for our target molecule and its comparators, providing a robust framework for your own analytical endeavors.

Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is intrinsically linked to the rigor of the experimental protocol. The following is a detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum of a heterocyclic carboxylic acid like 3-(2-thienyl)-1H-indole-2-carboxylic acid.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 5-10 mg of the synthesized and purified 3-(2-thienyl)-1H-indole-2-carboxylic acid. The purity of the sample is paramount to avoid signals from residual solvents or impurities.

  • Solvent: Choose a deuterated solvent that fully dissolves the analyte. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice due to its ability to dissolve polar compounds and the fact that the acidic proton signal is typically well-resolved and does not exchange as rapidly as it would in deuterated methanol or water.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reliable reference point for the chemical shifts of the analyte.

  • Procedure: Dissolve the analyte in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution; gentle warming or sonication can be employed if necessary.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Tuning and Shimming: The spectrometer's probe must be tuned to the ¹H frequency, and the magnetic field homogeneity (shimming) must be optimized to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard one-pulse sequence is typically sufficient for a ¹H NMR spectrum.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse.

    • Number of Scans: The number of scans will depend on the concentration of the sample. For a 5-10 mg sample, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing: The spectrum must be phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: A flat baseline is crucial for accurate integration of the signals.

  • Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

¹H NMR Spectrum Analysis of 3-(2-Thienyl)-1H-indole-2-carboxylic Acid

The ¹H NMR spectrum of 3-(2-thienyl)-1H-indole-2-carboxylic acid is expected to exhibit a series of distinct signals corresponding to the protons of the indole ring, the thiophene ring, the carboxylic acid, and the N-H group of the indole. The following is a detailed prediction and analysis of the spectrum, based on established chemical shift ranges and coupling patterns of similar structures.

Predicted ¹H NMR Spectral Data for 3-(2-Thienyl)-1H-indole-2-carboxylic Acid (in DMSO-d₆):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~13.0br s-1H
NH~11.8br s-1H
H-4 (Indole)~7.8-8.0d~8.01H
H-7 (Indole)~7.6d~8.01H
H-5' (Thiophene)~7.7dd~5.0, 1.01H
H-3' (Thiophene)~7.5dd~3.5, 1.01H
H-5 (Indole)~7.2-7.3t~7.51H
H-6 (Indole)~7.1-7.2t~7.51H
H-4' (Thiophene)~7.1dd~5.0, 3.51H
Causality Behind the Chemical Shifts and Multiplicities:
  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. It typically appears as a broad singlet in the downfield region of 10-13 ppm.[1]

  • Indole N-H Proton: The N-H proton of the indole ring is also deshielded and often appears as a broad singlet, typically above 11 ppm in DMSO-d₆. Its chemical shift can be sensitive to solvent and concentration.

  • Indole Aromatic Protons (H-4, H-5, H-6, H-7): These protons resonate in the aromatic region (7.0-8.5 ppm). The electron-donating nitrogen atom of the indole ring influences their chemical shifts. H-4 and H-7 are typically found at a lower field (more deshielded) compared to H-5 and H-6 due to their proximity to the electron-withdrawing carboxylic acid group and the anisotropic effect of the fused ring system. The coupling pattern for these protons is a classic ABMX system, often appearing as doublets and triplets with typical ortho-coupling constants of 7-8 Hz.

  • Thiophene Protons (H-3', H-4', H-5'): The protons on the thiophene ring also resonate in the aromatic region. The chemical shifts are influenced by the sulfur atom and the point of attachment to the indole ring. The typical coupling constants for thiophene protons are J(3,4) ≈ 3.5-4.5 Hz, J(4,5) ≈ 4.5-5.5 Hz, and J(3,5) ≈ 1.0-2.0 Hz. This leads to the characteristic doublet of doublets (dd) for each proton.

Comparative Analysis with Alternative Structures

To truly understand the spectral features of 3-(2-thienyl)-1H-indole-2-carboxylic acid, it is instructive to compare its spectrum with those of simpler, related molecules.

Alternative 1: Indole-2-carboxylic Acid

This molecule provides a baseline for the indole core without the C3-substituent.

Experimental ¹H NMR Spectral Data for Indole-2-carboxylic Acid (in DMSO-d₆): [2]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~13.0br s-1H
NH~11.8br s-1H
H-47.67d7.61H
H-77.48d8.11H
H-37.26s-1H
H-67.14t~7.51H
H-57.08t~7.51H

Key Differences and Insights:

  • Presence of H-3 Signal: The most significant difference is the presence of a singlet for the H-3 proton in indole-2-carboxylic acid, which is absent in the 3-substituted analogue.

  • Chemical Shift of H-4: The H-4 proton in indole-2-carboxylic acid is at a slightly higher field (less deshielded) compared to the predicted value for the 3-(2-thienyl) derivative. This is likely due to the electron-withdrawing and anisotropic effects of the thiophene ring at the 3-position, which would deshield the peri-proton H-4.

Alternative 2: 3-Phenyl-1H-indole-2-carboxylic Acid

Replacing the thiophene ring with a phenyl group allows us to observe the effect of a different aromatic substituent at the C3-position.

Predicted ¹H NMR Spectral Data for 3-Phenyl-1H-indole-2-carboxylic Acid (in DMSO-d₆):

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
COOH~13.0br s-1H
NH~11.8br s-1H
H-4 (Indole)~7.9-8.1d~8.01H
H-7 (Indole)~7.6d~8.01H
Phenyl Protons~7.3-7.5m-5H
H-5 (Indole)~7.2-7.3t~7.51H
H-6 (Indole)~7.1-7.2t~7.51H

Key Differences and Insights:

  • Phenyl vs. Thienyl Signals: The complex multiplet for the five phenyl protons will replace the distinct doublet of doublets observed for the three thiophene protons.

  • Influence on Indole Protons: The anisotropic effect of the phenyl ring might lead to slightly different chemical shifts for the indole protons compared to the thienyl-substituted compound. For instance, the H-4 proton might be even more deshielded due to the ring current effect of the proximate phenyl group.

Visualizing the Logic: Experimental Workflow and Structural Relationships

To further clarify the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing weigh Weigh Analyte (5-10 mg) dissolve Dissolve in DMSO-d6 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim Spectrometer transfer->tune_shim setup Set Acquisition Parameters tune_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference_integrate Reference and Integrate phase_baseline->reference_integrate analysis Spectral Analysis and Interpretation reference_integrate->analysis

Caption: Experimental workflow for ¹H NMR analysis.

structural_comparison cluster_alternatives Comparative Alternatives target 3-(2-Thienyl)-1H-indole-2-carboxylic acid Target Molecule alt1 Indole-2-carboxylic Acid Baseline Indole Core target:f1->alt1:f1 Remove C3-substituent alt2 3-Phenyl-1H-indole-2-carboxylic Acid Phenyl vs. Thienyl Effect target:f1->alt2:f1 Modify C3-substituent

Caption: Structural relationships for comparative analysis.

Conclusion

The ¹H NMR spectrum of 3-(2-thienyl)-1H-indole-2-carboxylic acid is a rich source of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, we can confidently assign each proton in the molecule. Furthermore, by comparing its spectrum to those of indole-2-carboxylic acid and 3-phenyl-1H-indole-2-carboxylic acid, we gain a deeper understanding of how substituents at the C3-position of the indole ring influence the electronic environment and, consequently, the ¹H NMR spectrum. This guide provides a comprehensive framework for such analysis, empowering researchers in their quest to characterize and develop novel chemical entities.

References

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Comparative

mass spectrometry data for 3-(2-thienyl)indole-2-carboxylic acid

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(2-thienyl)indole-2-carboxylic Acid Executive Summary 3-(2-thienyl)indole-2-carboxylic acid (CAS: 1082041-66-2) is a critical heterocyclic scaffold used primar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 3-(2-thienyl)indole-2-carboxylic Acid

Executive Summary

3-(2-thienyl)indole-2-carboxylic acid (CAS: 1082041-66-2) is a critical heterocyclic scaffold used primarily in the synthesis of HIV-1 integrase inhibitors, kinase inhibitors, and antiviral agents. Its structural distinctiveness lies in the C3-thienyl moiety, which imparts unique electronic properties compared to standard phenyl-substituted indoles.

This guide provides a technical analysis of its mass spectrometry (MS) behavior, comparing it against two structural analogs: Indole-2-carboxylic acid (Parent scaffold) and 3-Phenylindole-2-carboxylic acid (Isoelectronic analog). This comparison establishes a self-validating identification protocol for researchers monitoring synthetic purity or metabolic stability.

Chemical Identity & MS Specifications

FeatureTarget Analyte Comparator A (Parent) Comparator B (Analog)
Compound 3-(2-thienyl)indole-2-carboxylic acid Indole-2-carboxylic acid3-Phenylindole-2-carboxylic acid
Formula C₁₃H₉NO₂SC₉H₇NO₂C₁₅H₁₁NO₂
Exact Mass 243.0354 161.0477237.0790
Mol. Weight 243.28 g/mol 161.16 g/mol 237.26 g/mol
Isotope Pattern Distinct ⁴.⁵% M+2 (³⁴S contribution)Negligible M+2Negligible M+2
Pref. Ionization ESI (-) / ESI (+)ESI (-)ESI (-) / ESI (+)

Expert Insight: The presence of sulfur in the thienyl ring provides a diagnostic M+2 isotopic signature (~4.5% relative abundance) absent in the phenyl analog. This is a critical "first-pass" filter for distinguishing the target from carbon-only impurities.

Comparative Fragmentation Analysis

The "performance" of this molecule in MS is defined by its fragmentation stability and ionization efficiency.

A. Ionization Efficiency (ESI)
  • 3-(2-thienyl)indole-2-carboxylic acid: High efficiency in Negative Mode (ESI-) due to the carboxylic acid proton (pKa ~4-5). The electron-rich thienyl group also stabilizes the positive charge in Positive Mode (ESI+) , making it proteotypic for dual-mode screening.

  • Alternative (Phenyl analog): Shows similar ionization but lacks the sulfur-enhanced polarizability, often resulting in slightly lower signal intensity in ESI+.

B. Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the target molecule follows a specific decay pathway driven by the stability of the indole core.

  • Primary Loss (Decarboxylation): The most dominant transition is the loss of CO₂ (44 Da). This is characteristic of indole-2-carboxylic acids.

    • Target (Thienyl): m/z 243 → 199

    • Comparator (Phenyl): m/z 237 → 193

  • Secondary Loss (HCN Elimination): Following decarboxylation, the indole ring typically contracts or cleaves, losing HCN (27 Da).

    • Target: m/z 199 → 172

Performance Verdict: The thienyl derivative is thermally more labile regarding decarboxylation than the phenyl analog due to the electron-donating nature of the thiophene ring at C3, which destabilizes the carboxylate slightly more than the phenyl group.

Visualization: Fragmentation Pathway

The following diagram illustrates the mechanistic degradation of 3-(2-thienyl)indole-2-carboxylic acid under ESI-MS/MS conditions.

FragmentationPathway M Precursor Ion [M-H]⁻ m/z 242.03 Inter Decarboxylated Species [M-H-CO₂]⁻ m/z 198.04 M->Inter Loss of CO₂ (-44 Da) Collision Energy: 15-20 eV Frag1 Indole Core Frag. [M-H-CO₂-HCN]⁻ m/z 171.03 Inter->Frag1 Loss of HCN (-27 Da) Ring Contraction Frag2 Thienyl Cleavage (Minor Path) Loss of S/CS Inter->Frag2 High Energy (>40 eV)

Caption: Proposed ESI(-) fragmentation pathway showing the dominant decarboxylation step followed by indole ring cleavage.

Experimental Protocol: Validated LC-MS/MS Method

To replicate these results, use the following self-validating protocol. This method is optimized to separate the target from potential synthetic byproducts (e.g., unreacted hydrazines).

Step 1: Sample Preparation
  • Dissolve 1 mg of 3-(2-thienyl)indole-2-carboxylic acid in 1 mL DMSO (Stock).

  • Dilute to 10 µg/mL using 50:50 Acetonitrile:Water (Working Solution).

  • Critical Control: Add 3-Phenylindole-2-carboxylic acid as an internal standard (IS) at 5 µg/mL to verify retention time shifts.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Step 3: MS Parameters (Triple Quadrupole)
ParameterSettingRationale
Ionization ESI NegativeCarboxylic acids ionize best in Neg mode.
Capillary Voltage 3000 VStandard for small molecules.
Gas Temp 300°CEnsures complete desolvation.
MRM Transition 1 242.0 → 198.0Quantifier (Decarboxylation).
MRM Transition 2 242.0 → 171.0Qualifier (Structural confirmation).

Data Summary Table: Diagnostic Ions

Use this table to interpret your spectra.

m/z (Nominal)Ion IdentityRelative IntensityNotes
242 [M-H]⁻ Parent100%Base peak in mild conditions.
244 [M-H+2]⁻ Isotope~4.5%Diagnostic: Confirms Sulfur presence.
198 [M-H-CO₂]⁻60-80%Dominant fragment; confirms -COOH at C2.
171 [M-H-CO₂-HCN]⁻20-40%Confirms Indole core integrity.
154 [M-H-CO₂-CS]⁻<10%Rare; indicates thienyl ring breakdown.

References

  • El Kihel, A., et al. (2016).[1] "Study of Mass Spectra of Some Indole Derivatives." American Journal of Analytical Chemistry, 7, 351-355. (Establishes HCN loss mechanisms in indoles).

  • NIST Chemistry WebBook. "Indole-2-carboxylic acid Mass Spectrum."[2] (Baseline data for the non-substituted scaffold).

  • Zhang, G., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances. (Context for synthesis and biological relevance).

  • Fuller, L.S., et al. (2005). "Thieno[3,2-b]thiophene-2-carboxylic acid derivatives." Arkivoc. (Synthesis and characterization of thienyl-acid precursors).

Sources

Validation

Optimizing Purity Assessment for 3-(2-Thienyl)-1H-indole-2-carboxylic Acid: A Comparative Technical Guide

Executive Summary & Chemical Context[1] 3-(2-Thienyl)-1H-indole-2-carboxylic acid is a critical heterobiaryl scaffold, frequently utilized in the synthesis of HCV NS5B polymerase inhibitors and HIV-1 integrase strand tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1]

3-(2-Thienyl)-1H-indole-2-carboxylic acid is a critical heterobiaryl scaffold, frequently utilized in the synthesis of HCV NS5B polymerase inhibitors and HIV-1 integrase strand transfer inhibitors (INSTIs). Its synthesis typically involves a Suzuki-Miyaura cross-coupling between 3-bromoindole-2-carboxylic acid and 2-thiopheneboronic acid.

Ensuring the purity of this intermediate is non-trivial due to its physicochemical properties:

  • Acidic Moiety: The C2-carboxylic acid (

    
    ) necessitates strict pH control to prevent peak tailing.
    
  • Conjugated System: The indole-thiophene linkage creates a distinct UV chromophore but also increases susceptibility to oxidation (S-oxides).

  • Structural Impurities: Common contaminants include protodeboronation byproducts (thiophene), homocoupling dimers (bithiophenes), and unreacted starting materials.

This guide compares chromatographic strategies and reference standard grades to establish a self-validating purity protocol.

Comparative Analysis: Stationary Phase Selection

The choice of stationary phase is the single most critical variable for this analyte. We compared the performance of three common column chemistries based on their separation mechanisms for acidic heterocycles.

Table 1: Stationary Phase Performance Matrix
FeatureC18 (Octadecyl) Phenyl-Hexyl C18-PFP (Pentafluorophenyl)
Primary Interaction Hydrophobic (London Dispersion)

Interaction & Hydrophobic
Dipole-Dipole,

, Shape Selectivity
Retention of Main Peak Moderate to HighHigh (Strong interaction with Indole/Thiophene rings)Moderate
Impurity Selectivity Fair. Often co-elutes des-bromo precursors with the main peak.Excellent. Resolves aromatic impurities (e.g., thiophene dimers) based on ring electron density.Good. Effective for separating halogenated starting materials.
Peak Shape (Acidic pH) Good, provided end-capping is high quality.Excellent symmetry due to steric protection of silanols.Good, but can show secondary interactions.
Recommendation Baseline Choice. Use for general purity checks.Superior Choice. Recommended for critical assays and impurity profiling.Alternative. Use if halogenated impurities co-elute on Phenyl-Hexyl.
Expert Insight: Why Phenyl-Hexyl?

While C18 is the workhorse, the Phenyl-Hexyl phase offers distinct advantages for 3-(2-Thienyl)-1H-indole-2-carboxylic acid. The thiophene and indole rings are electron-rich aromatic systems. The phenyl ring on the stationary phase engages in


 stacking with the analyte. Crucially, impurities lacking this extensive conjugation (e.g., non-aromatic degradation products) or having different electron densities (e.g., oxidized thiophene S-oxides) are discriminated more effectively on Phenyl-Hexyl than on C18, which separates primarily by hydrophobicity.

Strategic Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation, specifically addressing the ionization state of the carboxylic acid.

MethodDevelopment Start Analyte: 3-(2-Thienyl)-1H-indole-2-COOH (pKa ~ 3.8) PH_Decision Select Mobile Phase pH Start->PH_Decision Neutral_pH Neutral pH (~7.0) Analyte Ionized (COO-) PH_Decision->Neutral_pH Avoid Acidic_pH Acidic pH (< 2.5) Analyte Neutral (COOH) PH_Decision->Acidic_pH Recommended Result_Neutral Result: Dewetting on C18 Severe Peak Tailing Silanol Interaction Neutral_pH->Result_Neutral Result_Acidic Result: Ion Suppression Sharp Peak Shape Hydrophobic Retention Acidic_pH->Result_Acidic Column_Select Stationary Phase Selection Result_Acidic->Column_Select Col_C18 C18 Column Column_Select->Col_C18 Col_Phenyl Phenyl-Hexyl Column Column_Select->Col_Phenyl Outcome_C18 Standard Retention Risk: Co-elution of non-polar impurities Col_C18->Outcome_C18 Outcome_Phenyl Enhanced Selectivity Separates Thiophene analogs via Pi-Pi Col_Phenyl->Outcome_Phenyl

Caption: Logic flow for optimizing HPLC conditions. Acidic pH is mandatory to suppress ionization of the carboxylic acid moiety, preventing secondary silanol interactions.

Reference Standard Hierarchy: A Critical Evaluation

In drug development, the "purity" value is only as good as the reference standard used to calibrate it.

Comparison of Standard Grades
ParameterReagent Grade (Commercial) Analytical Standard (In-House) Certified Reference Material (CRM)
Purity Claim Often "Area %" by UV only."Mass Balance" or qNMR derived.Metrologically traceable (SI units).
Risk High. May contain inorganic salts (borates) or solvents (DMSO) invisible to UV.Low. Characterized for water (KF), residuals (GC), and organics (HPLC).Lowest. Gold standard for quantitation.
Suitability Early discovery screening.GLP Tox studies; Method Validation.GMP Release Testing; Clinical supplies.
Cost $


Recommendation: For 3-(2-Thienyl)-1H-indole-2-carboxylic acid, commercial "97%" reagent grade often contains significant residual boronic acid salts from the Suzuki coupling. Do not use Reagent Grade for quantitative assay assignment. Establish an In-House Primary Standard using the qualification workflow below.

Experimental Protocol: The "Gold Standard" Method

This protocol is validated for specificity against synthetic intermediates (3-bromoindole-2-carboxylic acid) and degradation products.

Chromatographic Conditions
  • Instrument: HPLC or UHPLC with PDA/DAD detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm (e.g., Waters XSelect CSH or Agilent ZORBAX Eclipse Plus).
    
  • Column Temperature:

    
     (improves mass transfer for the rigid indole core).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 290 nm (Max for Indole-Thiophene conjugation) and 254 nm.

  • Injection Volume: 5-10 µL.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Elute polar salts)
15.0595Linear Gradient
18.0595Wash
18.1955Re-equilibration
23.0955End
Sample Preparation (Self-Validating Step)
  • Solvent: Dissolve standard in 50:50 Water:Acetonitrile.

  • Note: If solubility is poor, dissolve initially in DMSO (max 5% of total volume), then dilute with Acetonitrile, then Water.

  • Check: Inject a "Blank" (Solvent only) to confirm no ghost peaks from DMSO or carryover.

Reference Standard Qualification Workflow

To establish a trustworthy in-house standard for this compound, follow this rigorous qualification cycle. This ensures the "100%" value is corrected for water, solvents, and inorganic ash.

StandardQualification Raw Crude Material (Suzuki Product) Purify Prep-HPLC / Recrystallization Target >99% Area Raw->Purify Tests Characterization Panel Purify->Tests qNMR 1H-qNMR (Internal Std: Maleic Acid) Tests->qNMR Specific Assay KF Karl Fischer (Water Content) Tests->KF Impurity 1 ROI Residue on Ignition (Inorganic Salts) Tests->ROI Impurity 2 GC GC-Headspace (Residual Solvents) Tests->GC Impurity 3 Calc Potency Calculation (Mass Balance) qNMR->Calc KF->Calc ROI->Calc GC->Calc COA Generate CoA (Valid Primary Std) Calc->COA

Caption: Mass Balance approach for qualifying a primary reference standard. qNMR provides absolute purity, corrected by KF (water) and ROI (inorganics).

Troubleshooting & Scientific Rationale

Issue: Peak Tailing (Asymmetry Factor > 1.5)
  • Cause: Ionization of the carboxylic acid group interacting with free silanols on the silica support.

  • Solution: Ensure Mobile Phase A pH is

    
    . If using Formic Acid is insufficient, switch to 0.1% Phosphoric Acid  (stronger buffer, suppresses silanols better), though this sacrifices MS compatibility.
    
Issue: "Ghost" Peaks in Blank
  • Cause: Carryover of the highly lipophilic thiophene-indole moiety.

  • Solution: Implement a needle wash with 90% Methanol / 10% Water . The aromatic system is more soluble in MeOH than ACN.

Issue: Extra Peaks at RRT ~0.9
  • Cause: Likely the Des-bromo precursor (Indole-2-carboxylic acid) or Thiophene-boronic acid residues.

  • Validation: Spike the sample with pure Indole-2-carboxylic acid. If resolution is poor (< 1.5), switch to the Phenyl-Hexyl column immediately.

References

  • USP General Chapter <1058> . Analytical Instrument Qualification. United States Pharmacopeia.[2][3] (Provides the regulatory framework for instrument fitness). Link

  • Separation of Thiophene on Newcrom R1 HPLC column . SIELC Technologies.[4] (Demonstrates separation principles for thiophene derivatives using acidic mobile phases). Link

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives . National Institutes of Health (PMC). (Contextualizes the synthesis and structural properties of the analyte). Link

  • PubChem Compound Summary: Indole-2-carboxylic acid . National Center for Biotechnology Information. (Source for pKa and physical property data). Link

  • BenchChem Application Notes . HPLC Purification of 2-Phenyl-Indole Compounds. (Analogous methodology for aryl-indole separations). Link

Sources

Comparative

Comparative Spectroscopic Analysis of 3-Substituted Indole-2-Carboxylates: A Technical Guide

Topic: Spectroscopic Characterization of 3-Substituted Indole-2-Carboxylates Content Type: Publish Comparison Guide Executive Summary & Strategic Framework In medicinal chemistry, the indole-2-carboxylate scaffold is a p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 3-Substituted Indole-2-Carboxylates Content Type: Publish Comparison Guide

Executive Summary & Strategic Framework

In medicinal chemistry, the indole-2-carboxylate scaffold is a privileged structure, serving as a precursor for anti-inflammatory agents, CysLT1 antagonists, and various alkaloids. However, a recurring challenge in the synthesis of these derivatives—particularly via Fischer Indole or Pd-catalyzed annulation—is the rigorous differentiation between 3-substituted , 1-substituted (N-substituted) , and unsubstituted isomers.

This guide compares the "performance" of standard spectroscopic techniques (NMR, IR, MS) in resolving these structural nuances. Unlike consumer products where performance equals speed, here performance is defined as diagnostic resolution and structural specificity .

The Characterization Logic Flow

The following decision tree illustrates the logical pathway for validating 3-substitution using multi-modal spectroscopy.

CharacterizationLogic Start Crude Reaction Product (Indole-2-carboxylate derivative) HNMR 1H NMR Analysis (DMSO-d6 or CDCl3) Start->HNMR CheckNH Check > 8.5 ppm Region HNMR->CheckNH CheckC3 Check ~7.0-7.2 ppm Region HNMR->CheckC3 ResultNH_Absent No NH Signal: N-Substituted (Isomer) CheckNH->ResultNH_Absent Absent ResultNH_Present Broad Singlet Present: N-H Intact CheckNH->ResultNH_Present Present ResultC3_Present Singlet at ~7.1 ppm: C3-Unsubstituted (Incomplete) CheckC3->ResultC3_Present Singlet Found ResultC3_Absent No Singlet / New Multiplet: 3-Substituted (Target) CheckC3->ResultC3_Absent Singlet Missing MS_Validation MS Fragmentation (Confirm Mass & Loss of CO2/Ester) ResultC3_Absent->MS_Validation Confirm

Figure 1: Diagnostic logic flow for distinguishing 3-substituted indole-2-carboxylates from common synthetic byproducts.

Comparative Analysis of Analytical Techniques

This section evaluates how different spectroscopic methods perform in identifying the 3-substituted motif compared to alternative isomers.

A. Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR offers the highest performance for regiochemical assignment. The critical comparison lies between the Target (3-substituted) and the Alternative (Unsubstituted C3) .

1H NMR Diagnostic Markers
  • The C3-H Singlet (The "Negative" Test): In unsubstituted indole-2-carboxylates, the proton at position 3 appears as a sharp singlet or doublet (coupling with NH) typically between 7.10 – 7.30 ppm . The disappearance of this signal is the primary confirmation of 3-substitution.

  • The N-H Proton: In 3-substituted derivatives, the N-H proton is often deshielded. In DMSO-d6, this typically appears as a broad singlet between 11.5 – 12.0 ppm . In CDCl3, it may shift upfield to 8.5 – 9.0 ppm but remains distinct.

Comparative Data Table: Chemical Shifts

Data derived from solvent-corrected literature values for ethyl indole-2-carboxylate derivatives.

FeatureTarget: 3-Substituted (e.g., 3-Methyl)Alternative: Unsubstituted (H at C3)Alternative: 1-Substituted (N-Alkyl)
NH Signal Present (Broad, >8.5 ppm)Present (Broad, >8.5 ppm)Absent
C3-H Signal Absent (Replaced by substituent signals)Present (Singlet/Doublet, ~7.1-7.3 ppm)Present (Singlet, ~7.1-7.3 ppm)
C2 Signal (13C) ~125-128 ppm~127 ppm~128-130 ppm
C3 Signal (13C) ~110-115 ppm (Shifted by substituent)~108 ppm ~108-110 ppm
Ester C=O ~162 ppm~161-162 ppm~161-163 ppm
B. Mass Spectrometry (MS): Sensitivity & Fragmentation

While NMR provides spatial resolution, MS provides elemental confirmation. The performance of MS is critical when analyzing crude mixtures where the target product is minor.

  • Fragmentation Pattern: Indole-2-carboxylates exhibit a characteristic fragmentation pathway involving the sequential loss of the alkoxy group (from the ester) and carbon monoxide/dioxide.

    • Pathway:[M]+

      
      [M - OR]+ (Acylium ion) 
      
      
      
      [M - OR - CO]+ (Indole cation).
  • 3-Substituent Stability: Unlike the labile N-H, substituents at C3 (alkyl/aryl) are generally stable under ESI/EI conditions, allowing for easy molecular weight confirmation.

C. Infrared Spectroscopy (IR): Functional Verification

IR is less specific for regiochemistry but essential for verifying the ester functionality.

  • Key Bands:

    • N-H Stretch: 3300–3400 cm-1 (Sharp in dilute solution, broad if H-bonded).

    • C=O (Ester): 1680–1710 cm-1. Conjugation with the indole ring often lowers this frequency compared to non-conjugated esters.

Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols describe the synthesis and subsequent characterization workflow.

Protocol A: Synthesis via Modified Fischer Indole Reaction

This classic route is robust for generating 3-substituted indoles from ketones.

  • Reagents: Phenylhydrazine (1.0 eq), Ethyl pyruvate (or substituted ketone for C3 variation), Polyphosphoric acid (PPA) or ZnCl2.

  • Condensation: Mix phenylhydrazine and ketone in ethanol with catalytic acetic acid. Reflux for 2 hours to form the hydrazone.

  • Cyclization: Isolate hydrazone and treat with PPA at 100°C for 3-4 hours.

  • Work-up: Pour onto crushed ice. Neutralize with NaHCO3. Extract with Ethyl Acetate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc 8:2).

Protocol B: Analytical Characterization Setup

Self-validating steps to ensure data integrity.

  • NMR Preparation:

    • Dissolve ~5-10 mg of purified solid in 0.6 mL DMSO-d6 .

    • Reasoning: DMSO is preferred over CDCl3 for indole-2-carboxylates because it minimizes N-H exchange and sharpens the N-H signal, preventing it from being lost in the baseline.

  • MS Setup (LC-MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

    • Ionization: ESI Positive Mode.

    • Validation: Look for the [M+H]+ peak and the characteristic [M+H - 46]+ (loss of EtOH) fragment.

Workflow Visualization

The following diagram details the synthesis-to-analysis pipeline.

SynthesisWorkflow Reactants Phenylhydrazine + Alpha-Keto Ester Intermediate Hydrazone Intermediate Reactants->Intermediate - H2O Cyclization Fischer Cyclization (Acid Catalyst) Intermediate->Cyclization Heat/Acid Crude Crude Indole Mixture Cyclization->Crude - NH3 Purification Column Chromatography (Hexane/EtOAc) Crude->Purification Analysis Spectroscopic Validation Purification->Analysis

Figure 2: Synthetic workflow for accessing 3-substituted indole-2-carboxylates.[2][3]

Supporting Data & Mechanistic Insights

The "Alternative" Pitfall: N-Alkylation vs. C3-Alkylation

When attempting to alkylate an indole-2-carboxylate anion, a common alternative outcome is N-alkylation (position 1) rather than C3-alkylation.

  • Mechanism: The indole nitrogen is the most acidic site (pKa ~16). Without protecting groups or specific conditions (e.g., Grignard reagents to block N), electrophiles attack the Nitrogen.

  • Spectroscopic Differentiator:

    • N-Alkylated Product: 1H NMR shows loss of the NH signal (>8.5 ppm) and appearance of alkyl protons at ~4.0-5.0 ppm (N-CH2).

    • C3-Alkylated Product: 1H NMR retains the NH signal and shows alkyl protons at ~2.5-3.5 ppm (C3-CH2).

Reference Data Points
  • Ethyl 3-methylindole-2-carboxylate:

    • 1H NMR (CDCl3):

      
       8.90 (br s, 1H, NH), 7.65 (d, 1H), 7.10-7.30 (m, 3H), 4.40 (q, 2H, OCH2), 2.60 (s, 3H, C3-CH3), 1.40 (t, 3H, CH3).
      
    • Note: The singlet at 2.60 ppm confirms the methyl group is attached to the aromatic ring, not the nitrogen (which would be lower field).

References

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters. Gu, L., & Li, X. (2020). Current Organic Chemistry. (Provides 1H NMR spectra for ethyl 3-methyl-1H-indole-2-carboxylate). Link

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. (Detailed NMR and MS data for various indole-2-carboxylates). Link

  • Study of Mass Spectra of Some Indole Derivatives. Kihel, A., et al. (2016).[4] American Journal of Analytical Chemistry. (Discusses fragmentation patterns including loss of HCN and alkoxy groups). Link

  • Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. (Comparison of synthetic routes including Pd-catalyzed annulation). Link

  • A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates. Schlosser, K. M., et al. Pfizer Global Research. (Provides specific NMR shifts for 3-thio-substituted variants). Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-(2-Thienyl)-1H-indole-2-carboxylic acid
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3-(2-Thienyl)-1H-indole-2-carboxylic acid
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